molecular formula C7H3F2NO B070734 3,4-Difluoro-2-hydroxybenzonitrile CAS No. 186590-34-1

3,4-Difluoro-2-hydroxybenzonitrile

Cat. No.: B070734
CAS No.: 186590-34-1
M. Wt: 155.1 g/mol
InChI Key: ZQTPRXJPZPHNAJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for preparing 3,4-Difluoro-2-hydroxybenzonitrile involves the reaction of 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst at temperatures between 0-40°C. This reaction produces 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene, which is then reacted with ammonia at -10-60°C to obtain 3,4-difluorobenzamide. Finally, the 3,4-difluorobenzamide is reacted with a halogen-containing dehydration reagent and a catalyst at 30-80°C to yield this compound .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above. The process is designed to be easy to industrialize, with simple operations, high yield, and high product purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.

    Oxidation Reactions: Products include 3,4-difluoro-2-hydroxybenzaldehyde or 3,4-difluoro-2-hydroxybenzoic acid.

    Reduction Reactions: Products include 3,4-difluoro-2-hydroxybenzylamine.

Scientific Research Applications

3,4-Difluoro-2-hydroxybenzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-2-hydroxybenzonitrile
  • 2,6-Difluoro-4-hydroxybenzonitrile
  • 3,4-Difluoro-2-hydroxybenzaldehyde

Uniqueness

3,4-Difluoro-2-hydroxybenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both fluorine atoms and a hydroxyl group makes it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

3,4-difluoro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTPRXJPZPHNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641066
Record name 3,4-Difluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186590-34-1
Record name 3,4-Difluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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